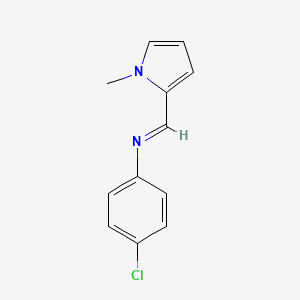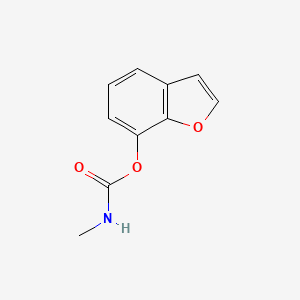
7-Benzofuranyl N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzofuranyl N-methylcarbamate, commonly known as carbofuran, is a broad-spectrum N-methyl carbamate insecticide. It is widely used in agriculture to control a variety of pests, including insects, mites, and nematodes. The compound is known for its high efficacy and rapid action against pests, making it a valuable tool in pest management .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzofuranyl N-methylcarbamate typically involves the reaction of 7-hydroxybenzofuran with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 7-hydroxybenzofuran: This intermediate is synthesized through the cyclization of o-hydroxyphenylacetic acid.
Reaction with Methyl Isocyanate: The 7-hydroxybenzofuran is then reacted with methyl isocyanate in the presence of a catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure the consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Benzofuranyl N-methylcarbamate undergoes various chemical reactions, including:
Hydrolysis: The compound is susceptible to hydrolysis, especially under alkaline conditions, leading to the formation of 7-hydroxybenzofuran and methylamine.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of a base such as sodium hydroxide.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide or through photodegradation under UV light.
Major Products Formed:
Hydrolysis Products: 7-hydroxybenzofuran and methylamine.
Oxidation Products: 3-hydroxycarbofuran and other oxidative metabolites.
Applications De Recherche Scientifique
7-Benzofuranyl N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of carbamate pesticides in various environmental conditions.
Biology: Investigated for its effects on non-target organisms, including beneficial insects and soil microorganisms.
Medicine: Studied for its potential toxicological effects on human health, particularly its impact on the nervous system.
Industry: Utilized in the development of new pest control formulations and strategies
Mécanisme D'action
The primary mechanism of action of 7-Benzofuranyl N-methylcarbamate involves the inhibition of acetylcholinesterase (AChE) in target organisms. This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing continuous nerve impulse transmission. The resulting overstimulation of the nervous system leads to paralysis and death of the pest .
Comparaison Avec Des Composés Similaires
Aldicarb: Another N-methyl carbamate insecticide with a similar mode of action but higher toxicity.
Carbaryl: A widely used carbamate insecticide with a broader spectrum of activity but lower potency compared to 7-Benzofuranyl N-methylcarbamate.
Methomyl: Known for its rapid action and effectiveness against a wide range of pests.
Uniqueness: this compound stands out due to its high efficacy, rapid action, and relatively lower environmental persistence compared to some other carbamate insecticides. Its ability to control a wide range of pests with minimal impact on non-target organisms makes it a valuable tool in integrated pest management .
Propriétés
Numéro CAS |
4790-82-3 |
|---|---|
Formule moléculaire |
C10H9NO3 |
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
1-benzofuran-7-yl N-methylcarbamate |
InChI |
InChI=1S/C10H9NO3/c1-11-10(12)14-8-4-2-3-7-5-6-13-9(7)8/h2-6H,1H3,(H,11,12) |
Clé InChI |
LVKKPBPHGILWOM-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1=CC=CC2=C1OC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


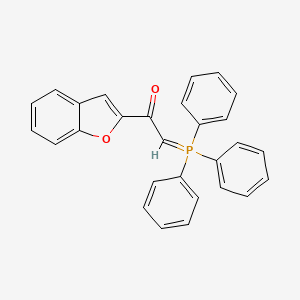
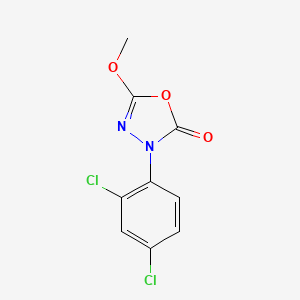
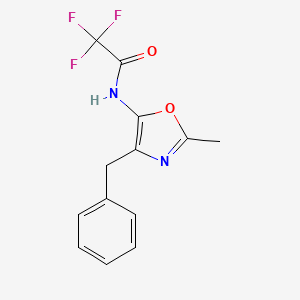

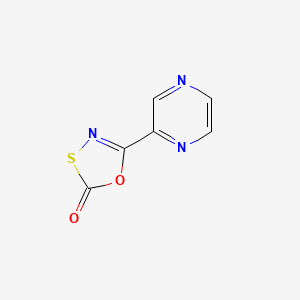
![4-[3-(Pyridin-4-yl)-2-benzofuran-1-yl]aniline](/img/structure/B15210915.png)
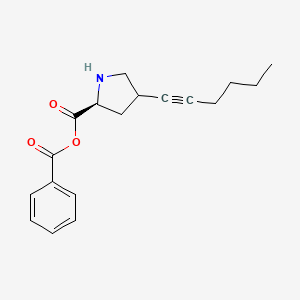
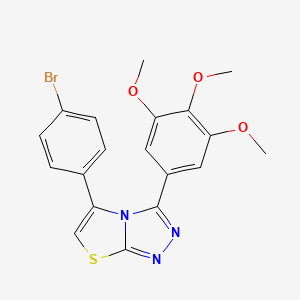
![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)acetamide](/img/structure/B15210943.png)



![1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile](/img/structure/B15210972.png)
